molecular formula C16H14N2OS2 B3280921 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide CAS No. 724735-16-4

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No. B3280921
CAS RN: 724735-16-4
M. Wt: 314.4 g/mol
InChI Key: OAGLESKYJOCFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide, also known as MBTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MBTA belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has also been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 and 2, and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, there are also limitations to using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further evaluated.

Future Directions

There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide. One area of research is the development of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide derivatives with improved potency and selectivity. Another area of research is the evaluation of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide in animal models of various diseases, including cancer and autoimmune disorders. Additionally, the potential use of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide as a therapeutic agent for viral infections, such as herpes simplex virus and human cytomegalovirus, needs to be further explored. Overall, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide shows great promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide has also been shown to possess anti-viral activity against several viruses, including herpes simplex virus type 1 and 2, and human cytomegalovirus.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGLESKYJOCFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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